molecular formula C7H11FO B8053474 (4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol

(4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol

Cat. No.: B8053474
M. Wt: 130.16 g/mol
InChI Key: RKDIJUDLUZYDOP-UHFFFAOYSA-N
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Description

(4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound features a bicyclic hexane ring with a fluorine atom and a methanol group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This method is advantageous due to its modularity and ability to produce sp3-rich chemical spaces . The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition, followed by various derivatization steps to introduce the fluorine and methanol groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of photochemistry and cycloaddition reactions can be scaled up for industrial applications. The use of continuous flow reactors and advanced photochemical equipment can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the fluorine or methanol groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of (4-Fluorobicyclo[2.1.1]hexan-1-yl)aldehyde or (4-Fluorobicyclo[2.1.1]hexan-1-yl)carboxylic acid.

    Reduction: Formation of reduced derivatives with modified fluorine or methanol groups.

    Substitution: Formation of various substituted bicyclohexane derivatives.

Scientific Research Applications

(4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and exploring new chemical spaces.

    Biology: Investigated for its potential biological activity and effects on cell function.

    Medicine: Studied for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and methanol group play crucial roles in its biological activity, influencing its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexan-1-yl)methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.

    (4-Chlorobicyclo[2.1.1]hexan-1-yl)methanol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol:

Uniqueness

(4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, reactivity, and potential for various applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name

(4-fluoro-1-bicyclo[2.1.1]hexanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-7-2-1-6(3-7,4-7)5-9/h9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDIJUDLUZYDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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